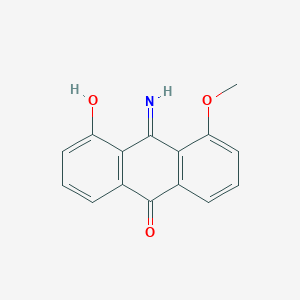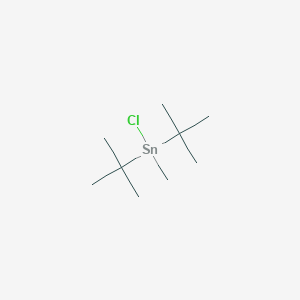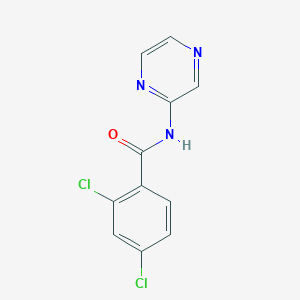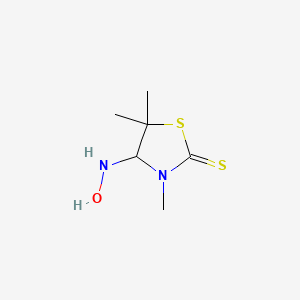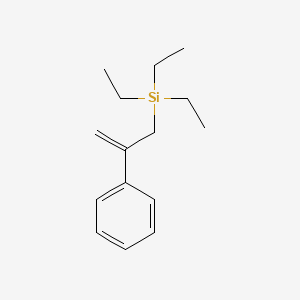
Triethyl(2-phenylprop-2-en-1-yl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triethyl(2-phenylprop-2-en-1-yl)silane is an organosilicon compound characterized by the presence of a silicon atom bonded to a 2-phenylprop-2-en-1-yl group and three ethyl groups. This compound is notable for its applications in organic synthesis, particularly in the formation of silyl ethers and as a reducing agent.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Triethyl(2-phenylprop-2-en-1-yl)silane typically involves the hydrosilylation of phenylpropyne with triethylsilane in the presence of a catalyst. The reaction conditions often include the use of a transition metal catalyst such as platinum or rhodium to facilitate the addition of the silicon-hydrogen bond across the carbon-carbon triple bond .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters such as temperature, pressure, and catalyst concentration to ensure high yield and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions
Triethyl(2-phenylprop-2-en-1-yl)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It acts as a reducing agent in organic synthesis, particularly in the reduction of carbonyl compounds to alcohols.
Substitution: The silicon atom can undergo nucleophilic substitution reactions, leading to the formation of different organosilicon compounds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Transition metal catalysts like platinum, rhodium, or palladium.
Major Products Formed
The major products formed from these reactions include silyl ethers, silanols, and siloxanes, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Triethyl(2-phenylprop-2-en-1-yl)silane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the formation of silyl ethers and as a reducing agent.
Biology: The compound is used in the modification of biomolecules to enhance their stability and reactivity.
Industry: The compound is used in the production of silicone-based materials and coatings.
Mécanisme D'action
The mechanism by which Triethyl(2-phenylprop-2-en-1-yl)silane exerts its effects involves the formation of silicon-carbon bonds through hydrosilylation reactions. The silicon atom acts as a nucleophile, attacking electrophilic centers in organic molecules, leading to the formation of stable silyl ethers or other organosilicon compounds .
Comparaison Avec Des Composés Similaires
Similar Compounds
Triethylsilane: A simpler organosilicon compound with three ethyl groups bonded to a silicon atom.
Phenylsilane: Contains a phenyl group bonded to a silicon atom along with hydrogen atoms.
Trimethylsilane: Contains three methyl groups bonded to a silicon atom.
Uniqueness
Triethyl(2-phenylprop-2-en-1-yl)silane is unique due to the presence of the 2-phenylprop-2-en-1-yl group, which imparts distinct reactivity and stability compared to other organosilicon compounds. This unique structure allows for specific applications in organic synthesis and material science .
Propriétés
Numéro CAS |
104014-97-3 |
|---|---|
Formule moléculaire |
C15H24Si |
Poids moléculaire |
232.44 g/mol |
Nom IUPAC |
triethyl(2-phenylprop-2-enyl)silane |
InChI |
InChI=1S/C15H24Si/c1-5-16(6-2,7-3)13-14(4)15-11-9-8-10-12-15/h8-12H,4-7,13H2,1-3H3 |
Clé InChI |
LLDMRWCSMDCDGG-UHFFFAOYSA-N |
SMILES canonique |
CC[Si](CC)(CC)CC(=C)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


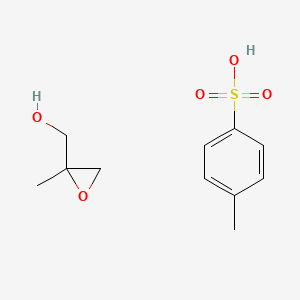
![(3aR,4R,9bR)-4-phenyl-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinoline](/img/structure/B14335532.png)
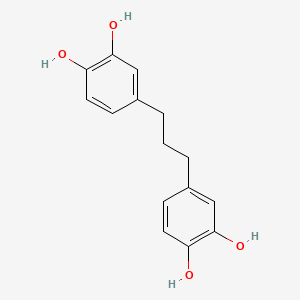
![4-{2-[4-(Dimethoxymethyl)phenyl]ethenyl}-1-methylquinolin-1-ium methyl sulfate](/img/structure/B14335564.png)
![1H-Pyrazole, 1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-nitro-](/img/structure/B14335567.png)
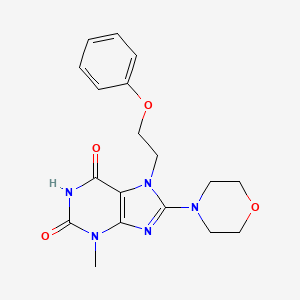
![Bis[4-(dihexylamino)phenyl]methanone](/img/structure/B14335573.png)
![2-Methyl-3-{4-[(pyridin-3-yl)methyl]phenyl}prop-2-enoyl chloride](/img/structure/B14335581.png)
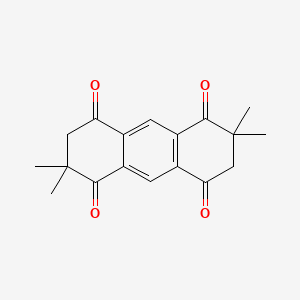
![(E)-1-[4-(Heptyloxy)phenyl]-N-(4-propylphenyl)methanimine](/img/structure/B14335593.png)
